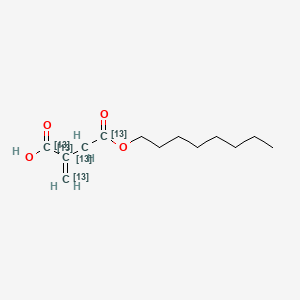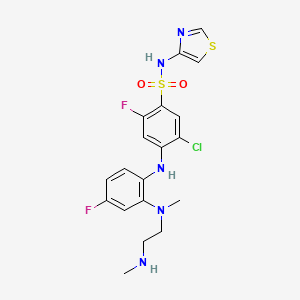
(+)-7'-Methoxylariciresinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-7’-Methoxylariciresinol is a naturally occurring lignan, a type of polyphenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-7’-Methoxylariciresinol typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of vanillin as a starting material, which undergoes a series of reactions such as methylation, reduction, and cyclization to form the desired compound. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of (+)-7’-Methoxylariciresinol may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps. Chemical synthesis on an industrial scale requires optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts to maximize production efficiency and minimize costs.
化学反应分析
Types of Reactions
(+)-7’-Methoxylariciresinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-7’-Methoxylariciresinol can lead to the formation of quinones, while reduction can yield various alcohol derivatives.
科学研究应用
(+)-7’-Methoxylariciresinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of (+)-7’-Methoxylariciresinol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
(+)-7’-Methoxylariciresinol can be compared with other lignans such as secoisolariciresinol, matairesinol, and pinoresinol
List of Similar Compounds
- Secoisolariciresinol
- Matairesinol
- Pinoresinol
These compounds, while similar in structure, may differ in their specific biological activities and applications, highlighting the uniqueness of (+)-7’-Methoxylariciresinol.
属性
分子式 |
C21H26O7 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20?,21+/m0/s1 |
InChI 键 |
KDVJSVPEOZSZGS-COKJGXLZSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


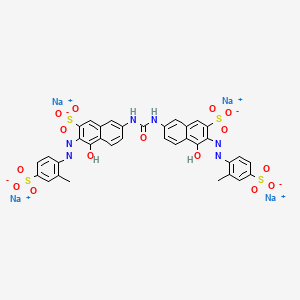
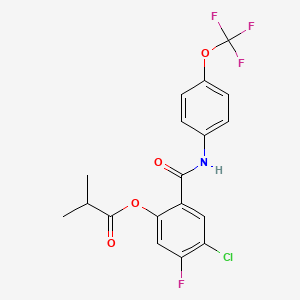
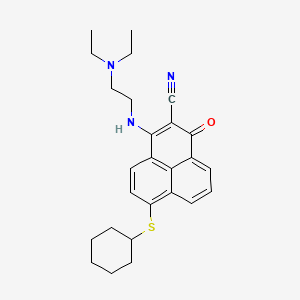
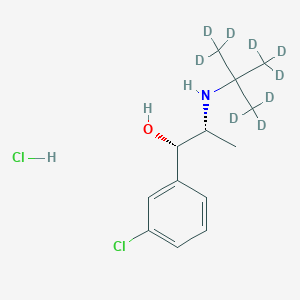
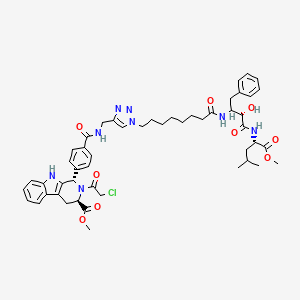
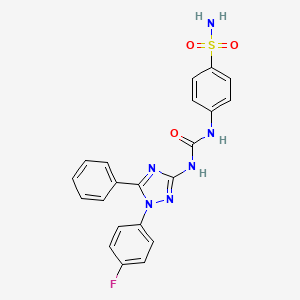
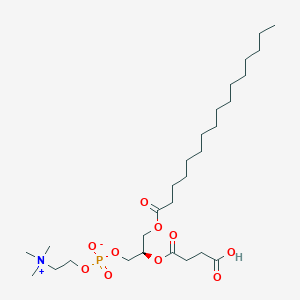
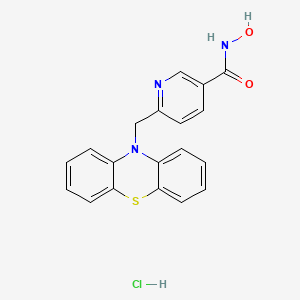
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
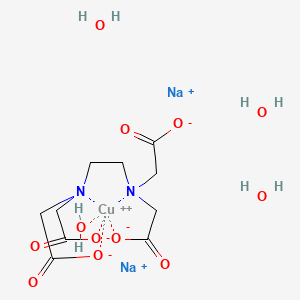

![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
